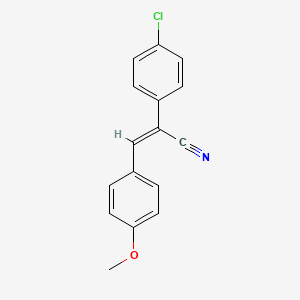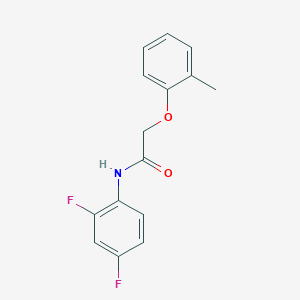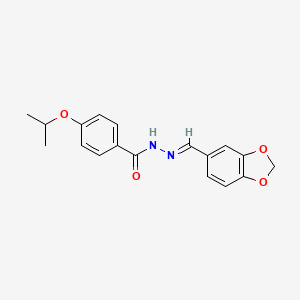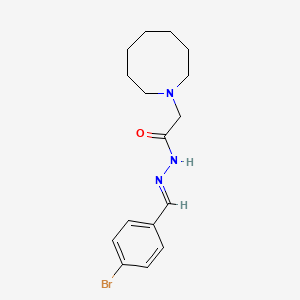
2-(4-氯苯基)-3-(4-甲氧基苯基)丙烯腈
描述
The compound 2-(4-chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile is part of a class of organic compounds known as acrylonitriles, which are of interest due to their potential applications in creating bioactive heterocycles and for their various physical and chemical properties.
Synthesis Analysis
Acrylonitriles, including compounds with methoxyphenyl and chlorophenyl groups, are typically synthesized via base-catalyzed reactions between appropriate benzaldehydes and acetonitriles. For example, the synthesis of related compounds has been performed through the reaction of trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, showing the versatility of base-catalyzed reactions in forming these structures (Kavitha et al., 2006).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives has been determined using X-ray crystallography. These studies reveal that the compounds often crystallize in monoclinic space groups and exhibit both inter- and intramolecular hydrogen bonds. Similar studies on related molecules provide insights into the geometric configuration, including bond lengths and angles (Kavitha et al., 2006).
Chemical Reactions and Properties
Acrylonitrile derivatives, including those substituted with chlorophenyl and methoxyphenyl groups, can undergo various organic transformations. They can be utilized in C-C bond formation reactions and can be transformed into various bioactive heterocycles. These functionalities make them valuable in organic synthesis (Naveen et al., 2006).
科学研究应用
癌症研究和药物开发
对包括2-(4-氯苯基)-3-(4-甲氧基苯基)丙烯腈在内的2-苯基丙烯腈的研究揭示了其在癌症研究和药物开发中的应用前景。Tarleton 等人(2011 年)的一项研究重点介绍了一系列 2-苯基丙烯腈的细胞毒性,显示出对各种人类癌细胞系具有显著的生长抑制作用。这项研究确定了具有强效细胞毒性的关键化合物,强调了此类分子在开发癌症治疗剂中的潜力 (Tarleton 等人,2011 年)。
晶体学和分子结构
对相关丙烯腈衍生物的合成和晶体结构的研究提供了对其分子排列和潜在反应性的见解。Kavitha 等人(2006 年)合成了与 2-(4-氯苯基)-3-(4-甲氧基苯基)丙烯腈密切相关的偶极亲双烯体,揭示了其晶体结构并证明了分子内氢键在稳定这些化合物中的重要性 (Kavitha 等人,2006 年)。Naveen 等人(2006 年)对类似化合物的另一项研究强调了腈官能团在有机化学中的相关性,尤其是在形成生物活性杂环化合物方面的相关性,突出了这些分子的多功能性 (Naveen 等人,2006 年)。
有机电子和聚合物科学
丙烯腈衍生物(包括与 2-(4-氯苯基)-3-(4-甲氧基苯基)丙烯腈类似的衍生物)的独特电子特性在有机电子学中得到应用。Li 等人(2011 年)对含有联苯基和三苯胺单元的 α,β-二芳基丙烯腈衍生物的研究探讨了它们的光致发光特性。这些化合物表现出绿色荧光并具有良好的热稳定性,表明它们在有机发光二极管 (OLED) 和其他光子应用中具有潜在用途 (Li 等人,2011 年)。
丙烯腈衍生物作为电子受体
Kazici 等人(2016 年)合成了一种新型丙烯腈衍生物,该衍生物被评估为大异质结有机太阳能电池中的电子受体。这项研究展示了此类化合物在通过改善光伏性能提高有机太阳能电池效率中的应用 (Kazici 等人,2016 年)。
属性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-16-8-2-12(3-9-16)10-14(11-18)13-4-6-15(17)7-5-13/h2-10H,1H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRHURWDVQKETO-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)acrylonitrile | |
CAS RN |
72030-11-6 | |
| Record name | p-Methoxybenzylidene-p-chlorophenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072030116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)
![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5567176.png)
![1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567206.png)

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)
![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)
![1-{2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5567267.png)